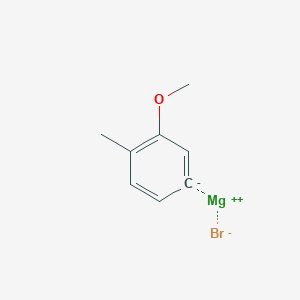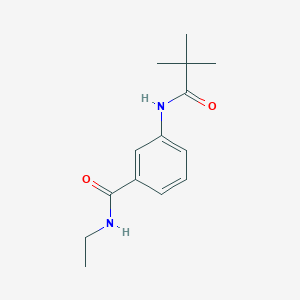
n-Ethyl-3-pivalamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-3-pivalamidobenzamide is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically an aromatic amide, meaning it contains a benzene ring. The structure of this compound includes an ethyl group attached to the nitrogen atom and a pivaloyl group (a tert-butyl group attached to a carbonyl) attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-3-pivalamidobenzamide can be achieved through several methods. One common approach involves the reaction of 3-aminobenzamide with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Another method involves the use of N-ethyl-3-aminobenzamide as a starting material, which is then reacted with pivalic anhydride. This reaction also requires a base to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-3-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
n-Ethyl-3-pivalamidobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Ethyl-3-pivalamidobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pivaloyl group may enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Methyl-3-pivalamidobenzamide: Similar structure but with a methyl group instead of an ethyl group.
n-Propyl-3-pivalamidobenzamide: Contains a propyl group instead of an ethyl group.
n-Ethyl-4-pivalamidobenzamide: The pivaloyl group is attached to the 4-position of the benzene ring instead of the 3-position.
Uniqueness
n-Ethyl-3-pivalamidobenzamide is unique due to its specific substitution pattern and the presence of both an ethyl group and a pivaloyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
3-(2,2-dimethylpropanoylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-15-12(17)10-7-6-8-11(9-10)16-13(18)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
LRPSBFOHMFROHM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


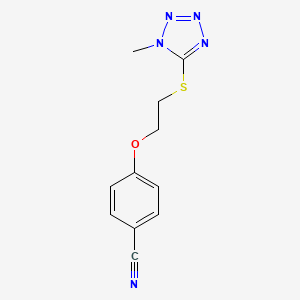

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)

![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
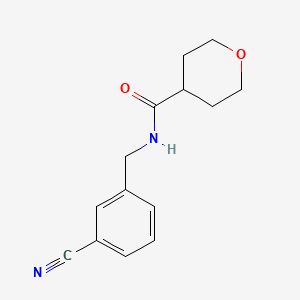
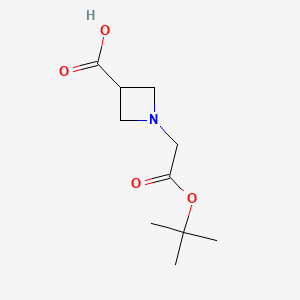
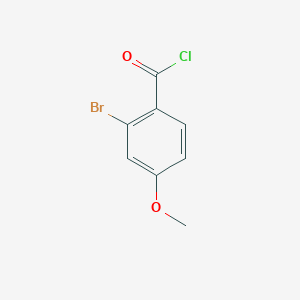

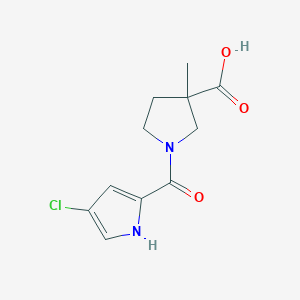
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
